Cas no 916438-46-5 (6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione)

6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione 化学的及び物理的性質
名前と識別子
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- 1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide
- 1,1-dioxo-2,3-dihydro-1,2-benzothiazol-6-amine
- 6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione
- DTXSID10648659
- 1,1-DIOXO-2,3-DIHYDRO-1H-1LAMBDA(6)-BENZO[D]ISOTHIAZOL-6-YLAMINE
- EN300-2008450
- SCHEMBL1709872
- 1,1-dioxo-2,3-dihydro-1H-1lambda*6*-benzo[d]isothiazol-6-ylamine
- 6-Amino-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- MJRBDTGIFOARNW-UHFFFAOYSA-N
- 916438-46-5
- 6-Amino-2,3-dihydrobenzo[d]isothiazole1,1-dioxide
- MS-20812
- 6-amino-2,3-dihydro-1,2-benzisothiazol-1,1-dioxide
- AKOS006373928
- MFCD18533504
- 6-Amino-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
-
- MDL: MFCD18533504
- インチ: InChI=1S/C7H8N2O2S/c8-6-2-1-5-4-9-12(10,11)7(5)3-6/h1-3,9H,4,8H2
- InChIKey: MJRBDTGIFOARNW-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C=C(C=C2)N)S(=O)(=O)N1
計算された属性
- せいみつぶんしりょう: 184.03064868g/mol
- どういたいしつりょう: 184.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 80.6Ų
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008450-0.05g |
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
916438-46-5 | 95% | 0.05g |
$189.0 | 2023-09-16 | |
Enamine | EN300-2008450-5.0g |
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
916438-46-5 | 95% | 5g |
$2348.0 | 2023-05-24 | |
Enamine | EN300-2008450-10g |
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
916438-46-5 | 95% | 10g |
$4268.0 | 2023-09-16 | |
Enamine | EN300-2008450-1.0g |
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione |
916438-46-5 | 95% | 1g |
$812.0 | 2023-05-24 | |
A2B Chem LLC | AD15435-50mg |
6-Amino-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide |
916438-46-5 | 95% | 50mg |
$234.00 | 2024-07-18 | |
Aaron | AR006S8N-2.5g |
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide |
916438-46-5 | 95% | 2.5g |
$1933.00 | 2025-01-23 | |
Aaron | AR006S8N-500mg |
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide |
916438-46-5 | 95% | 500mg |
$896.00 | 2025-01-23 | |
1PlusChem | 1P006S0B-5g |
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide |
916438-46-5 | 95% | 5g |
$2508.00 | 2025-02-21 | |
A2B Chem LLC | AD15435-10g |
6-Amino-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide |
916438-46-5 | 95% | 10g |
$4528.00 | 2024-07-18 | |
1PlusChem | 1P006S0B-250mg |
1,2-Benzisothiazol-6-amine, 2,3-dihydro-, 1,1-dioxide |
916438-46-5 | 95% | 250mg |
$482.00 | 2025-02-21 |
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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10. Back matter
6-amino-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dioneに関する追加情報
6-Amino-2,3-Dihydro-1λ6,2-Benzothiazole-1,1-Dione: A Comprehensive Overview
The compound with CAS No. 916438-46-5, commonly referred to as 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione, is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of benzothiazoles, which are widely studied for their unique electronic properties and potential applications in various industries. The benzothiazole core of this molecule is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contributes to its aromaticity and stability.
The 6-amino substitution on the benzothiazole ring introduces additional functional groups that enhance the molecule's reactivity and versatility. This amino group can participate in various chemical reactions, such as nucleophilic substitutions or additions, making it a valuable intermediate in organic synthesis. Recent studies have highlighted the potential of 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione in the development of advanced materials, including semiconductors and optoelectronic devices.
One of the most intriguing aspects of this compound is its ability to act as a precursor for the synthesis of more complex structures. For instance, researchers have utilized 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione in the construction of heterocyclic frameworks with tailored electronic properties. These frameworks have shown promise in applications such as light-emitting diodes (LEDs) and solar cells due to their ability to absorb and emit light efficiently.
The benzothiazole dione moiety in this compound is particularly noteworthy. The two ketone groups within the thiazole ring contribute to the molecule's conjugation and planarity, which are critical for its electronic properties. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione with unprecedented accuracy. These models have provided insights into its optical properties and potential for use in nonlinear optics.
In addition to its role in materials science, 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione has also been explored for its biological activity. Initial studies suggest that this compound may exhibit antimicrobial or antioxidant properties due to its unique chemical structure. However, further research is required to fully understand its pharmacological potential and safety profile.
The synthesis of 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione involves a multi-step process that typically begins with the preparation of a suitable benzothiazole derivative. The introduction of the amino group at the 6-position is often achieved through nucleophilic aromatic substitution or other advanced organic transformations. The optimization of these reactions has been a focus of recent research efforts, with chemists seeking to improve yields and reduce reaction times.
The application of benzothiazoles in polymer science has also seen significant progress in recent years. By incorporating 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione into polymer matrices, researchers have developed materials with enhanced mechanical strength and thermal stability. These materials hold potential for use in high-performance composites and aerospace applications.
In conclusion, CAS No. 916438-46-5, or 6-amino-2,3-dihydro-1λ6,2-benzothiazole-1,1-dione, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in organic chemistry, materials science, and biology. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an increasingly important role in both academic research and industrial applications.
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